3CAI

Descripción general

Descripción

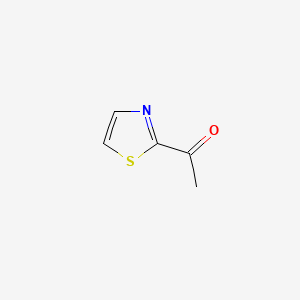

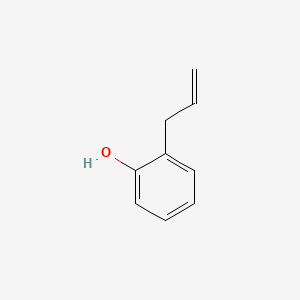

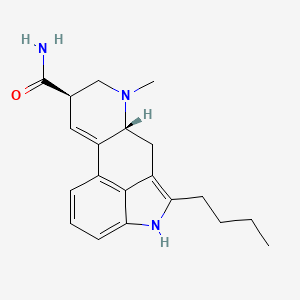

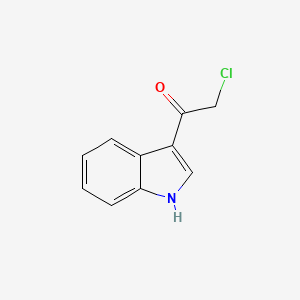

“2-Chloro-1-(1H-indol-3-yl)ethanone” is a chemical compound . It is also known as a benzopyrrole which contains a benzenoid nucleus and has 10 π-electrons .

Synthesis Analysis

The synthesis of indole derivatives has been reported in various studies . For example, a general approach for the synthesis of 1-(1H-indol-3-yl)-3,3-dimercaptoprop-2-en-1-one and 5-(1H-indol-3-yl)-3H-1,2-dithiole-3-thione was performed .Molecular Structure Analysis

The molecular formula of “2-Chloro-1-(1H-indol-3-yl)ethanone” is C10H8ClNO . The molecular weight is 193.63 .Chemical Reactions Analysis

Indole derivatives have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .Aplicaciones Científicas De Investigación

Actividad antiviral

Los derivados de 3CAI se han estudiado por su potencial como agentes antivirales. Por ejemplo, los derivados de 6-Amino-4-sustituidoalquilo-1H-indol-2-carboxilato han mostrado actividad inhibitoria contra la influenza A, con un compuesto que exhibe un valor de IC50 de 7.53 μmol/L y un alto índice de selectividad contra el virus Coxsackie B3 . Esto sugiere que el this compound podría ser un andamiaje valioso para el desarrollo de nuevos medicamentos antivirales.

Propiedades anti-VIH

Los derivados del indol, incluidos los relacionados con this compound, se han explorado por sus propiedades anti-VIH. Los estudios de acoplamiento molecular de nuevos derivados de indil y oxocromenilxantenona han indicado una posible eficacia contra el VIH-1 . Esto destaca la promesa de los derivados de this compound en el tratamiento y manejo del VIH.

Potencial anticancerígeno

El núcleo del indol, central para this compound, es conocido por su presencia en compuestos con actividades anticancerígenas. Los derivados de this compound podrían sintetizarse y evaluarse para sus actividades farmacológicas en el tratamiento del cáncer, ofreciendo una vía hacia nuevas opciones terapéuticas .

Efectos antiinflamatorios y analgésicos

Los compuestos que contienen el núcleo del indol, como el this compound, se han evaluado para sus actividades antiinflamatorias y analgésicas in vivo. Estas propiedades hacen que los derivados de this compound sean candidatos potenciales para el desarrollo de nuevos fármacos antiinflamatorios .

Papel en reacciones multicomponente (MCR)

El this compound y sus derivados son precursores ideales en las MCR, que son estrategias sostenibles para sintetizar moléculas complejas. Estas reacciones son de alto rendimiento y rentables, lo que hace que this compound sea una entidad valiosa en química medicinal y farmacéutica para generar estructuras biológicamente activas .

Investigación de hormonas vegetales

El ácido indolacético, un derivado del núcleo del indol que se encuentra en this compound, es una hormona vegetal producida por la degradación del triptófano en plantas superiores. La investigación sobre los derivados de this compound podría ampliar nuestra comprensión de los procesos de crecimiento y desarrollo de las plantas .

Direcciones Futuras

Mecanismo De Acción

Target of Action

The primary targets of 3CAI, also known as 3-Chloroacetylindole or 2-Chloro-1-(1H-indol-3-yl)ethanone, are Akt1 and Akt2 . These are key proteins in the PI3K/Akt/mTOR signaling pathway, which plays a crucial role in regulating cell survival, growth, proliferation, angiogenesis, metabolism, and migration .

Mode of Action

This compound is an orally active, potent, and specific allosteric inhibitor of Akt1 and Akt2 . It directly binds to Akt1 and Akt2 in an ATP noncompetitive manner .

Biochemical Pathways

By inhibiting Akt1 and Akt2, this compound affects the PI3K/Akt/mTOR signaling pathway . This pathway is often hyperactivated in various types of cancer, leading to increased cell survival and proliferation . Therefore, by inhibiting Akt1 and Akt2, this compound can potentially suppress cancer growth .

Result of Action

This compound has been shown to have anticancer activity . In vitro studies have shown that this compound increases apoptosis in HCT116 and HT-29 colon cancer cells and inhibits the growth of HCT116 cells in a concentration-dependent manner . In vivo studies have shown that oral administration of this compound reduces tumor growth in an HCT116 mouse xenograft model .

Análisis Bioquímico

Biochemical Properties

3-Chloroacetylindole plays a significant role in biochemical reactions, primarily as an inhibitor of the AKT enzyme By inhibiting AKT, 3-Chloroacetylindole disrupts these processes, leading to reduced cell proliferation and increased apoptosis in cancer cells . Additionally, 3-Chloroacetylindole interacts with other biomolecules such as mTOR and GSK3β, further influencing cellular pathways .

Cellular Effects

3-Chloroacetylindole exerts profound effects on various cell types and cellular processes. In cancer cells, it inhibits cell proliferation and induces apoptosis by targeting the AKT signaling pathway . This compound also affects cell signaling pathways, including those mediated by NF-κB and Bcl-2, which are crucial for cell survival and apoptosis . Furthermore, 3-Chloroacetylindole influences gene expression and cellular metabolism, contributing to its anticancer properties .

Molecular Mechanism

The molecular mechanism of 3-Chloroacetylindole involves its binding to the AKT enzyme, leading to its inhibition . This inhibition prevents AKT from phosphorylating its downstream targets, such as mTOR and GSK3β, which are essential for cell growth and survival . By disrupting these pathways, 3-Chloroacetylindole induces apoptosis and inhibits cell proliferation in cancer cells . Additionally, this compound may interact with other biomolecules, further modulating cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Chloroacetylindole have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its degradation may occur over extended periods . Long-term studies have shown that 3-Chloroacetylindole maintains its inhibitory effects on AKT and its downstream targets, leading to sustained apoptosis and reduced cell proliferation in cancer cells . The compound’s stability and efficacy may vary depending on the specific experimental conditions .

Dosage Effects in Animal Models

The effects of 3-Chloroacetylindole vary with different dosages in animal models. At lower doses, the compound effectively inhibits AKT activity and induces apoptosis without causing significant toxicity . At higher doses, 3-Chloroacetylindole may exhibit toxic effects, including liver and kidney damage . Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic effects without causing adverse effects .

Metabolic Pathways

3-Chloroacetylindole is involved in various metabolic pathways, primarily through its interaction with the AKT enzyme . By inhibiting AKT, the compound affects metabolic flux and metabolite levels, leading to altered cellular metabolism . Additionally, 3-Chloroacetylindole may interact with other enzymes and cofactors, further influencing metabolic pathways .

Transport and Distribution

Within cells and tissues, 3-Chloroacetylindole is transported and distributed through various mechanisms. The compound may interact with transporters and binding proteins, facilitating its movement across cellular membranes . Additionally, 3-Chloroacetylindole’s localization and accumulation within specific cellular compartments may be influenced by its interactions with these transporters and proteins .

Subcellular Localization

3-Chloroacetylindole’s subcellular localization plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the cell can influence its interactions with biomolecules and its overall efficacy in inhibiting AKT and other targets .

Propiedades

IUPAC Name |

2-chloro-1-(1H-indol-3-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO/c11-5-10(13)8-6-12-9-4-2-1-3-7(8)9/h1-4,6,12H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLZQFAXTCYDVTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80182939 | |

| Record name | 3-Chloroacetylindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80182939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

28755-03-5 | |

| Record name | 3-Chloroacetylindole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028755035 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Chloroacetylindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80182939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-CHLORO-1-(1H-INDOL-3-YL)ETHANONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.